(E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
Description
This compound belongs to a class of acrylonitrile derivatives featuring a thiazole ring linked to a coumarin (2H-chromen-2-one) moiety and an ethoxyphenylamino substituent. Its structural uniqueness arises from the conjugation of the acrylonitrile core with electron-rich aromatic systems, which may confer bioactivity relevant to anticancer, antimicrobial, or enzyme-inhibitory applications .
Properties
IUPAC Name |
(E)-3-(2-ethoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c1-2-28-21-10-6-4-8-18(21)25-13-16(12-24)22-26-19(14-30-22)17-11-15-7-3-5-9-20(15)29-23(17)27/h3-11,13-14,25H,2H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENSSULBNNJMIY-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound with significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. The key steps usually include:
- Formation of the Thiazole Ring : This is achieved through condensation reactions involving thioamide derivatives and α-halo ketones.
- Coupling with Ethoxyphenylamine : The thiazole derivative is then coupled with 2-ethoxyphenylamine to introduce the phenyl substituent.
- Acrylonitrile Introduction : The final step involves the introduction of the acrylonitrile moiety, which can be performed via nucleophilic substitution reactions.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of compounds containing thiazole and acrylonitrile moieties. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro assays indicated an IC50 value of approximately 5 µM against MCF-7 cells, suggesting potent anticancer activity .
Antimicrobial Activity
The antibacterial properties of thiazole derivatives are well-documented. Research indicates that compounds similar to this compound exhibit:
- Broad-Spectrum Activity : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on apoptosis in cancer cells, revealing that it induces apoptosis through the mitochondrial pathway, evidenced by increased caspase activity .
- Antimicrobial Evaluation : Another study investigated its efficacy against resistant bacterial strains, demonstrating that it outperformed traditional antibiotics in certain cases, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Coumarin-Thiazole Core
Compound A : (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile
- Key Difference : Bromine substitution at the 6-position of the coumarin ring.
- Impact: Increases molecular weight (479.348 g/mol vs. Bromine’s electron-withdrawing effect could alter electronic distribution in the coumarin system .
- Synthetic Pathway : Similar to the target compound, using condensation of substituted aldehydes with thiazole-acetonitrile precursors under triethylamine catalysis .
Compound B : (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile
- Key Difference : Replacement of coumarin with a benzo[f]chromen-3-one system and substitution of ethoxyphenyl with chlorophenyl.
- The chloro substituent introduces a stronger electron-withdrawing effect compared to ethoxy, affecting reactivity and binding affinity .
Compound C : (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- Key Difference : Multi-substituted phenyl ring (Br, OH, OMe) and 4-chlorophenylthiazole.
- Steric hindrance from the bulky substituents may reduce binding efficiency in some targets .
Electronic and Steric Effects
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Ethoxy (target) and methoxy (Compound C) are electron-donating, enhancing solubility, while chloro (Compound B) and bromo (Compound A) are electron-withdrawing, modulating electronic density.
- Aromatic Systems : Benzo[f]chromen (Compound B) offers extended conjugation for improved target binding, whereas brominated coumarin (Compound A) may enhance halogen bonding in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
